REACTION_SMILES
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[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5].[c:6]1(-[c:12]2[nH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]3[cH:20]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[c:6]1(-[c:12]2[nH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]3[c:20]2[CH:22]=[O:21])[cH:7][cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2cc3ccccc3[nH]2)cc1
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Name
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Type
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product
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Smiles
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O=Cc1c(-c2ccccc2)[nH]c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |